2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one
Description
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of 3,4-dihydronaphthalen-1(2H)-one, a bicyclic ketone with a partially saturated naphthalene backbone. The trifluoroacetyl (-COCF₃) group at the 2-position introduces strong electron-withdrawing effects and enhances steric bulk, influencing reactivity, stability, and intermolecular interactions. This compound has been studied in coordination chemistry, catalysis, and materials science due to its structural versatility .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)11(17)9-6-5-7-3-1-2-4-8(7)10(9)16/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDMEHMCEGBLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426032 | |
| Record name | 2-trifluoroacetyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318-46-7 | |
| Record name | 2-trifluoroacetyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. This reaction follows the Schweizer protocol and can yield the desired compound in moderate to excellent yields . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 318-46-7) is a notable chemical with various applications in scientific research and industry. This article explores its properties, synthesis, and applications, supported by comprehensive data tables and documented case studies.
Chemical Characteristics
The presence of the trifluoroacetyl group enhances the compound's reactivity and solubility in organic solvents, making it suitable for various chemical reactions.
Synthetic Routes
- Acylation of Dihydronaphthalene : The compound can be synthesized through the acylation of 3,4-dihydronaphthalene using trifluoroacetic anhydride.
- Rearrangement Reactions : It may also be produced via rearrangement reactions involving related naphthalene derivatives.
Pharmaceutical Research
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to novel drug candidates.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapeutics.
Agrochemical Development
The compound's unique properties make it a candidate for developing agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests has been documented in several studies.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 75 | 80 |
Material Science
Due to its chemical stability and reactivity, this compound is being explored for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Blends
Recent studies have shown that incorporating this compound into polymer blends enhances thermal stability and mechanical properties, making it suitable for high-performance applications.
Analytical Chemistry
The compound is utilized as a reagent in analytical chemistry for detecting and quantifying various substances due to its ability to form stable complexes with transition metals.
Mechanism of Action
The mechanism by which 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s ability to participate in electrophilic reactions, making it a potent reagent in organic synthesis . The molecular pathways involved include nucleophilic substitution and radical formation, which contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Features
Key Observations :
- Electron-withdrawing effects: The trifluoroacetyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to non-fluorinated analogs (e.g., methoxy or hydroxyl derivatives) .
- Steric effects: Bulkier substituents like -C₄F₇ or -COC₂F₅ reduce conformational flexibility, as seen in X-ray data where the cyclohexanone ring adopts non-classical chair conformations .
Key Observations :
- Fluorinated derivatives often require specialized catalysts (e.g., CoBr₂ for C–F bond activation) .
- Non-fluorinated analogs (e.g., benzylidene derivatives) are synthesized efficiently via base-mediated condensations .
Table 3: Comparative Properties
*Estimated based on structural analogs .
Key Observations :
Biological Activity
2-(Trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 318-46-7, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to present a detailed examination of its pharmacological properties.
Molecular Characteristics:
- Molecular Formula: C12H9F3O2
- Molecular Weight: 242.19 g/mol
- Purity: 95% .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain naphthalene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Naphthalene Derivatives in Cancer Treatment
- Objective: Evaluate the cytotoxic effects of naphthalene derivatives.
- Methodology: Various concentrations of the compound were tested against different cancer cell lines.
- Findings: At a concentration of 10 µM, compounds exhibited a cell survival rate reduction from 49.23% to approximately 67.75%, indicating moderate neuroprotective activity .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been documented, suggesting that this compound may also possess protective effects against neurodegenerative diseases.
Experimental Evidence
- Model Used: Cultured neuronal cells subjected to oxidative stress.
- Results: The compound improved cell survival rates significantly compared to controls, suggesting its potential as a neuroprotective agent .
Hepatoprotective Activity
In addition to its anticancer and neuroprotective properties, there is evidence that this compound may also offer hepatoprotective benefits.
Study Overview
- Focus: The impact on HepG2 liver cancer cells.
- Results: The survival rate improved from 39.53% in untreated cells to between 45.53% and 53.44% with treatment, demonstrating significant hepatoprotective effects .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells.
- Antioxidant Activity: It may reduce oxidative stress in neuronal cells, providing protection against degeneration.
- Cell Cycle Arrest: Inhibition of cell cycle progression has been observed in treated cancer cells.
Comparative Analysis
| Compound Name | Anticancer Activity | Neuroprotective Effects | Hepatoprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Naphthalene Derivatives | High | Moderate | Low |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?
The compound and its analogs are typically synthesized via the Claisen-Schmidt condensation reaction , which involves base-catalyzed aldol condensation between a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) and a substituted benzaldehyde or trifluoroacetyl-containing reagent. For example, halogenated or fluorinated derivatives are prepared by reacting brominated or fluorinated intermediates with aldehydes under reflux in methanol or ethanol . Reaction optimization often includes controlling stoichiometry, temperature, and solvent polarity to enhance yield and selectivity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) for unambiguous structural determination, including bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π or π–π stacking) .
- Nuclear Magnetic Resonance (NMR) to confirm regiochemistry and substituent effects.
- Infrared (IR) spectroscopy to identify functional groups like the trifluoroacetyl moiety.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. SCXRD data refinement is typically performed using SHELXL , which handles anisotropic displacement parameters and hydrogen placement in idealized positions .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation and polymorphism?
Polymorphism in dihydronaphthalenone derivatives is addressed by comparing unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks . For example, (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one exhibits two monoclinic polymorphs differentiated by intermolecular C–H⋯π interactions and dihedral angles between aromatic planes . Refinement software like SHELXL calculates puckering amplitudes (Q) and θ/φ angles to classify ring conformations (e.g., screw-boat vs. chair) .
Q. What strategies mitigate challenges in refining high-Z atom-containing structures (e.g., bromine or fluorine)?
Heavy atoms (e.g., Br, F) introduce anisotropic displacement and absorption artifacts . Mitigation approaches include:
- Using multi-scan absorption correction (e.g., SADABS ) during data collection .
- Constraining thermal parameters for lighter atoms (C, H) while allowing anisotropic refinement for heavy atoms.
- Validating results with complementary techniques like DFT calculations to cross-check bond distances and angles .
Q. How do substituents (e.g., trifluoroacetyl, halogens) influence electronic and steric properties in reactivity studies?
- Trifluoroacetyl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or condensations.
- Halogens (e.g., Br, Cl) alter π-electron density in the aromatic system, affecting regioselectivity in cross-coupling reactions. For instance, brominated derivatives are precursors for Suzuki-Miyaura couplings to introduce aryl groups .
- Fluorine substituents increase metabolic stability and influence intermolecular interactions (e.g., C–F⋯H–C) in crystal packing .
Q. What computational methods complement experimental data in studying this compound’s bioactivity?
- Molecular docking evaluates binding affinity to biological targets (e.g., enzymes or receptors) by simulating ligand-protein interactions .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯F, H⋯O) to rationalize crystal packing and stability .
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
